2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine
Overview
Description
2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as Methylsulfonylmethylnitropiperazine (MSMP), is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Scientific Research Applications
MSMP has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. MSMP has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. MSMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Mechanism Of Action
The mechanism of action of MSMP is not yet fully understood. However, it has been suggested that MSMP may act by inhibiting the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. MSMP has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical And Physiological Effects
MSMP has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. MSMP has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, MSMP has been found to increase the levels of glutathione, an antioxidant that is important for cellular health.
Advantages And Limitations For Lab Experiments
MSMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. MSMP has also been shown to be stable under a variety of conditions. However, MSMP has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. In addition, MSMP has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of MSMP. One area of research is the development of MSMP analogs with improved pharmacological properties. Another area of research is the investigation of MSMP as a potential treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. MSMP may also have potential applications in the field of cancer therapy, as it has been shown to have antitumor properties. Finally, further studies are needed to fully understand the mechanism of action of MSMP and its potential therapeutic applications.
Conclusion:
In conclusion, MSMP is a chemical compound that has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications, including antitumor, anti-inflammatory, and analgesic properties. MSMP has also been investigated for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to working with MSMP in lab experiments, there are also many potential future directions for this compound. Further research is needed to fully understand the mechanism of action of MSMP and its potential therapeutic applications.
properties
IUPAC Name |
2-methyl-1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-10-9-13(7-8-14(10)20(2,18)19)11-3-5-12(6-4-11)15(16)17/h3-6,10H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUBOLBZPKZKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389471 | |
Record name | STK016632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine | |
CAS RN |
5669-65-8 | |
Record name | STK016632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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